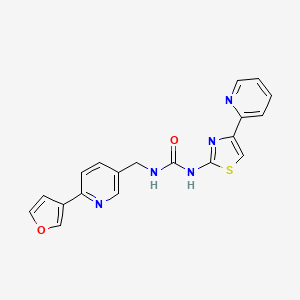
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan-Pyridine Intermediate : This step involves coupling a furan derivative with a pyridine derivative, often utilizing palladium-catalyzed cross-coupling reactions.
- Introduction of the Thiazole Group : The thiazole moiety is introduced through nucleophilic substitution reactions.
- Urea Formation : The final step reacts the intermediate with an isocyanate or urea derivative to yield the target compound .
Biological Activity
Research indicates that compounds containing urea and thiazole derivatives exhibit significant biological activities, including cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
A study evaluating a series of urea derivatives demonstrated that those containing pyridine and thiazole rings showed promising cytotoxic activity against several cancer cell lines, including:
- HCC1937
- Capan-1
- MCF7
- HeLa
The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives significantly inhibited cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that specific structural features contribute to the biological activity of these compounds:
- Pyridine and Thiazole Rings : The presence of these rings is crucial for enhancing cytotoxic activity.
- Substituents on the Rings : Electron-donating groups like methyl enhance activity, while electron-withdrawing groups can also play a role in modulating efficacy .
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are significant for the interaction between these compounds and their biological targets .
Case Studies
Several studies have reported on the biological efficacy of related compounds:
- Thiazole Derivatives : Compounds incorporating thiazole moieties displayed notable anticancer properties in various models, with some achieving IC50 values lower than standard chemotherapy agents like doxorubicin .
- Pyridine Derivatives : Pyridine-containing compounds have been shown to exhibit cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCC1937 | < 10 | Tubulin inhibition |
| 2 | Capan-1 | < 15 | Induction of apoptosis |
| 3 | MCF7 | < 12 | Cell cycle arrest |
| 4 | HeLa | < 8 | Inhibition of DNA synthesis |
属性
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(24-19-23-17(12-27-19)16-3-1-2-7-20-16)22-10-13-4-5-15(21-9-13)14-6-8-26-11-14/h1-9,11-12H,10H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPTUOPZUBFOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














